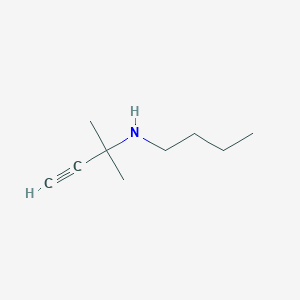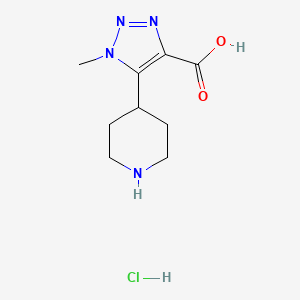
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a synthetic compound that features a triazole ring, a piperidine moiety, and a carboxylic acid group
準備方法
The synthesis of 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves a multi-step process:
Formation of the Triazole Ring:
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.
化学反応の分析
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
The exact mechanism of action depends on the specific biological context and the target of interest.
類似化合物との比較
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide and 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate share structural similarities.
特性
分子式 |
C9H15ClN4O2 |
|---|---|
分子量 |
246.69 g/mol |
IUPAC名 |
1-methyl-5-piperidin-4-yltriazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-13-8(6-2-4-10-5-3-6)7(9(14)15)11-12-13;/h6,10H,2-5H2,1H3,(H,14,15);1H |
InChIキー |
WSYFFWFSTORFBI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=N1)C(=O)O)C2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)
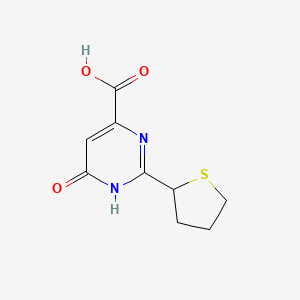
![4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13197997.png)
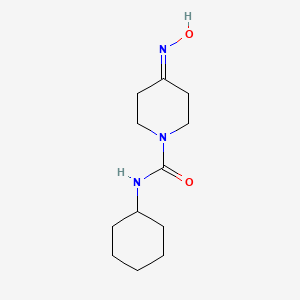
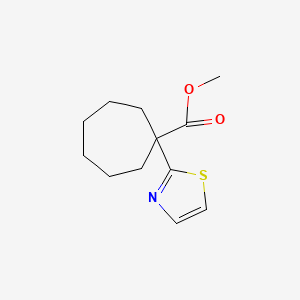

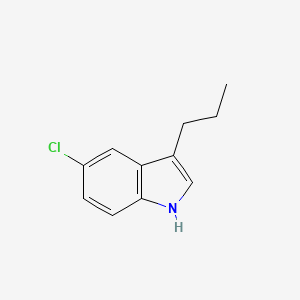
![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
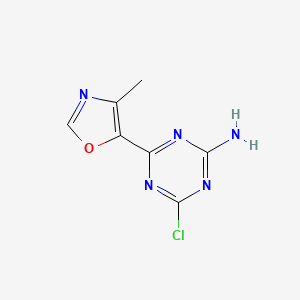
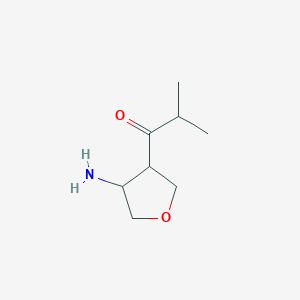

![1-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13198072.png)
